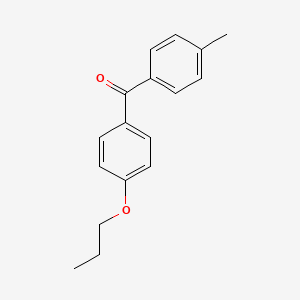![molecular formula C18H18O6 B14468098 2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate CAS No. 66789-09-1](/img/structure/B14468098.png)
2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate is an organic compound with a complex structure, characterized by the presence of methoxy and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate typically involves the reaction of 2-methoxyphenol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 2-4 hours. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or ethers.
Applications De Recherche Scientifique
2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Known for its use in flavor and fragrance industries.
4-Acetoxy-3-methoxyacetophenone: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
66789-09-1 |
|---|---|
Formule moléculaire |
C18H18O6 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
[2-methoxy-4-[2-(2-methoxyphenoxy)acetyl]phenyl] acetate |
InChI |
InChI=1S/C18H18O6/c1-12(19)24-17-9-8-13(10-18(17)22-3)14(20)11-23-16-7-5-4-6-15(16)21-2/h4-10H,11H2,1-3H3 |
Clé InChI |
SPKBOYNZSLSUPO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C(=O)COC2=CC=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]-](/img/structure/B14468018.png)

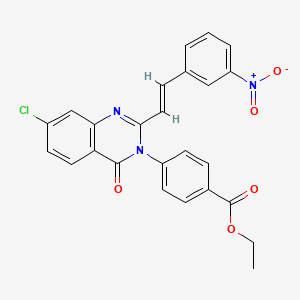
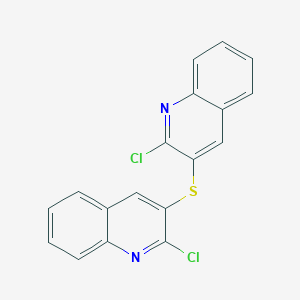



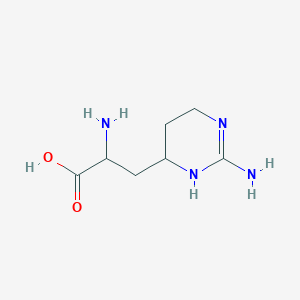

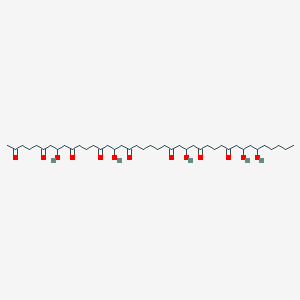
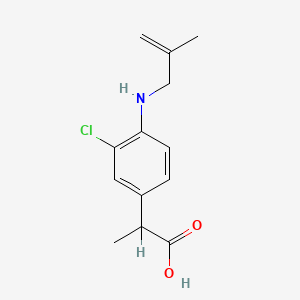
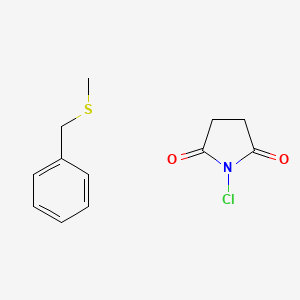
![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)
